Piperidine, 4-(fluoromethoxy)-
Description
Contextualization of Piperidine (B6355638) Scaffolds in Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in numerous natural products and synthetic pharmaceuticals. nih.govatamanchemicals.comwikipedia.org Its saturated and flexible three-dimensional structure allows for diverse substitutions, enabling chemists to fine-tune the pharmacological properties of molecules. thieme-connect.comthieme-connect.com Piperidine derivatives have demonstrated a wide range of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, and antipsychotic effects. bohrium.comresearchgate.net This broad spectrum of activity has cemented the piperidine scaffold as a "privileged structure" in medicinal chemistry, a core framework that is frequently employed in the design of new drugs. nih.govencyclopedia.pub The ability to readily modify the piperidine ring at various positions makes it an attractive starting point for the synthesis of large and diverse compound libraries for high-throughput screening. nih.gov
Importance of Fluorinated Piperidine Derivatives in Contemporary Chemistry
The introduction of fluorine into organic molecules has become a powerful strategy in modern drug design. omicsonline.orgd-nb.info Organofluorine compounds often exhibit enhanced metabolic stability, increased bioavailability, and improved binding affinity to target proteins. researchgate.netnumberanalytics.com This is due to the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. wikipedia.orgnih.gov
When incorporated into the piperidine scaffold, fluorine can significantly influence the molecule's physicochemical properties. d-nb.info For instance, fluorination can lower the basicity (pKa) of the piperidine nitrogen, a property that has been correlated with reduced affinity for the hERG channel, potentially mitigating cardiac toxicity. acs.orgnih.gov The strategic placement of fluorine atoms can also induce specific conformational preferences in the piperidine ring, leading to more rigid structures that can enhance selectivity for a particular biological target. d-nb.info The synthesis of fluorinated piperidines has been an active area of research, with methods developed for creating a variety of substituted analogs for use in fragment-based drug discovery. nih.govacs.orgnih.gov
Structural Features and Nomenclature of Piperidine, 4-(fluoromethoxy)- and Analogues
Piperidine, 4-(fluoromethoxy)- is a specific derivative of piperidine. Its structure consists of a central piperidine ring with a fluoromethoxy group (-OCH₂F) attached to the fourth carbon atom. The systematic IUPAC name for this compound is 4-(fluoromethoxy)piperidine . nih.gov
The core structure is the piperidine ring, a saturated six-membered heterocycle with the chemical formula C₅H₁₁N. atamanchemicals.comwikipedia.org The numbering of the ring atoms starts from the nitrogen atom as 1. In this compound, the substituent is at the 4-position.
Analogues of this compound can be formed by altering the substituent at the 4-position or by adding other substituents to the piperidine ring. Some examples of related piperidine derivatives include:
4-Fluoropiperidine: Here, a single fluorine atom is directly attached to the 4-position of the piperidine ring. nih.gov
4-(4-Fluorophenyl)piperidine: In this analogue, a 4-fluorophenyl group is attached to the 4-position. google.com
1-Boc-4-(4-fluoro-phenylamino)-piperidine: This compound has a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 4-fluoroanilino group at the 4-position.
4-(4-Methoxyphenyl)piperidine: This analogue features a 4-methoxyphenyl (B3050149) group at the 4-position. scbt.com
The nomenclature of these compounds follows the established rules of organic chemistry, specifying the substituents and their positions on the piperidine ring.
Table 1: Structural and Chemical Data for Piperidine, 4-(fluoromethoxy)- and Selected Analogues
| Compound Name | IUPAC Name | Molecular Formula |
| Piperidine, 4-(fluoromethoxy)- | 4-(fluoromethoxy)piperidine | C₆H₁₂FNO |
| 4-Fluoropiperidine | 4-fluoropiperidine | C₅H₁₀FN nih.gov |
| 4-(4-Fluorophenyl)piperidine | 4-(4-fluorophenyl)piperidine | C₁₁H₁₄FN |
| 1-Boc-4-(4-fluoro-phenylamino)-piperidine | tert-butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C₁₆H₂₃FN₂O₂ |
| 4-(4-Methoxyphenyl)piperidine | 4-(4-methoxyphenyl)piperidine | C₁₂H₁₇NO scbt.com |
Overview of Research Trajectories for 4-Fluoromethoxy-Piperidine Derivatives
Research involving 4-substituted piperidine derivatives, including those with fluorine-containing moieties, is a vibrant and evolving area. The primary focus of this research lies in the discovery and development of novel therapeutic agents.
Another key area of investigation is the development of efficient and stereoselective synthetic methods to access these complex molecules. nih.govorganic-chemistry.org The ability to synthesize specific stereoisomers of fluorinated piperidines is crucial, as different isomers can exhibit vastly different biological activities. thieme-connect.comthieme-connect.com
Furthermore, chemoinformatic analysis and computational modeling are increasingly being used to predict the properties of novel fluorinated piperidine derivatives before they are synthesized. acs.orgnih.gov These computational tools help to guide the design of new compounds with improved "lead-likeness" and three-dimensional characteristics, accelerating the drug discovery process. acs.org The exploration of these derivatives as fragments for fragment-based drug discovery is also a promising avenue of research. acs.orgnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
4-(fluoromethoxy)piperidine |
InChI |
InChI=1S/C6H12FNO/c7-5-9-6-1-3-8-4-2-6/h6,8H,1-5H2 |
InChI Key |
GKTIENXHCFNPSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OCF |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling Studies of Piperidine, 4 Fluoromethoxy Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to analyze various molecular properties.
For piperidine (B6355638) derivatives, these calculations provide insights into:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity. emerginginvestigators.org
Charge Distribution: Natural Bond Orbital (NBO) analysis and Mulliken charge analysis reveal the distribution of electron density across the molecule, highlighting intramolecular charge transfer and identifying electrophilic and nucleophilic sites. emerginginvestigators.orgemerginginvestigators.org
Spectroscopic Properties: Theoretical calculations can simulate FT-IR and FT-Raman spectra, which, when compared with experimental data, help confirm the molecular structure and vibrational modes. emerginginvestigators.org
For instance, studies on fluorinated heterocyclic compounds demonstrate that fluorination can significantly alter electronic properties, enhancing chemical stability. emerginginvestigators.org Quantum chemical calculations on related fluorinated piperidines show a preference for the fluorine atom to be in an axial conformation, a phenomenon attributed to stabilizing electrostatic interactions between the C-F bond and the protonated nitrogen atom (C-F...N+). researchgate.net
Table 1: Illustrative Data from Quantum Chemical Calculations on a Piperidine Derivative
| Parameter | Method | Calculated Value | Significance |
| HOMO-LUMO Energy Gap | DFT/B3LYP | 5.0 - 6.0 eV | Indicates high kinetic stability |
| Dipole Moment | DFT/B3LYP | 1.5 - 2.5 Debye | Relates to polarity and intermolecular interactions |
| NBO Charge on Nitrogen | DFT/B3LYP | -0.6 to -0.8 e | Indicates a nucleophilic center |
Note: The data in this table is illustrative and represents typical values found for substituted piperidine derivatives in computational studies.
Density Functional Theory (DFT) for Reaction Mechanisms and Properties
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules and to study the mechanisms of chemical reactions. mdpi.comscispace.com It provides a good balance between accuracy and computational cost, making it suitable for larger systems.
In the context of piperidine derivatives, DFT is applied to:
Conformational Analysis: Fluorinated piperidines have been studied extensively using DFT to understand their conformational preferences. These studies have revealed that solvation and solvent polarity play a significant role, in addition to hyperconjugation and charge-dipole interactions, in determining whether the fluorine substituent prefers an axial or equatorial position. nih.gov
Predicting Molecular Properties: DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties, which show good agreement with experimental values. researchgate.net
Reaction Pathway Elucidation: DFT is used to map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of reaction mechanisms, such as the guanidine-catalyzed aminolysis of cyclic carbonates, revealing how the catalyst's bifunctional nature can lower the reaction's energy barrier. scispace.com
Computational analyses of various substituted fluorinated piperidines have consistently predicted the experimentally observed conformer in almost all cases, highlighting the predictive power of DFT in this class of compounds. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions (Pre-clinical/In Vitro Focus)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net It is a critical tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode.
For derivatives of piperidine, a common scaffold in pharmaceuticals, molecular docking has been used extensively:
Binding Affinity and Pose Prediction: Docking studies predict the binding energy (often in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the amino acid residues in the target's active site. nih.govtandfonline.com
Target Identification: A study involving a library of fluorinated piperidines identified a scaffold that is recognized by the catalytic pocket of 3CLPro, the main protease of the SARS-CoV-2 virus. nih.gov
Structure-Activity Relationship (SAR) Rationalization: Docking can explain why certain derivatives have higher activity than others. For example, in a series of piperidine/piperazine compounds targeting the sigma 1 receptor (S1R), docking revealed that high-affinity ligands formed a crucial bidentate salt bridge with glutamate (B1630785) and aspartate residues. nih.gov
Table 2: Example Molecular Docking Results for Piperidine Derivatives Against a Protein Target
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Derivative A | Dopamine Receptor D2 | -8.5 | Asp119, Ser193, Phe389 |
| Derivative B | Sigma 1 Receptor | -9.2 | Glu172, Asp126, Phe107 |
| Derivative C | SARS-CoV-2 3CLPro | -7.8 | His41, Cys145, Glu166 |
Note: This table presents illustrative data compiled from various molecular docking studies on piperidine derivatives.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.
For piperidine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied:
Model Development: QSAR models are built using a "training set" of compounds with known activities. The models are then validated using a "test set" to assess their predictive power. Statistical parameters such as the leave-one-out correlation coefficient (q²) and the conventional correlation coefficient (r²) are used to evaluate the model's quality. researchgate.net
Predicting Activity: A validated QSAR model can predict the inhibitory activity of new compounds. For example, QSAR analysis of piperine (B192125) analogs as inhibitors of the NorA efflux pump in Staphylococcus aureus resulted in a statistically significant model with high predictive accuracy (r² = 0.962, q² = 0.917). nih.gov
Guiding Drug Design: The contour maps generated from CoMFA and CoMSIA analyses provide visual representations of how different structural features (steric, electrostatic, hydrophobic) influence activity. This information is invaluable for designing new derivatives with enhanced potency. researchgate.net
The theoretical approach in QSAR can reveal key molecular descriptors that influence activity. For instance, an increase in the exposed partial negative surface area was found to increase the inhibitory activity of piperine analogs against the NorA efflux pump. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Modes
Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug discovery, MD is used to assess the stability of ligand-protein complexes predicted by docking and to explore the conformational dynamics of both the ligand and the target. researchgate.net
Applications of MD simulations for piperidine derivatives include:
Complex Stability: By simulating the ligand-protein complex in a dynamic, solvated environment, MD can confirm the stability of the binding pose obtained from docking. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time (e.g., 100-500 ns). researchgate.net
Refining Binding Interactions: MD simulations provide a more detailed and dynamic picture of the interactions, including the role of water molecules in the binding site and the persistence of hydrogen bonds over time. nih.govfu-berlin.de
Conformational Behavior: MD simulations are used to investigate the structural and electronic properties of piperidine derivatives, revealing key conformational behaviors and interactions in a biological environment. researchgate.net
For example, MD simulations of a potent piperidine-based agonist bound to the S1R receptor confirmed that the key salt bridge interactions identified in docking were stable throughout the simulation, validating the proposed binding mode. nih.gov
Exploration of Chemical Space and 3D Fragment Diversity
In modern drug discovery, particularly in fragment-based approaches, the three-dimensional (3D) shape of molecules is critically important. Flat, 2D molecules have been over-represented in screening collections, leading to a growing interest in exploring the chemical space of 3D fragments. whiterose.ac.ukrsc.org The piperidine scaffold is an excellent source for such fragments.
The saturated, non-planar nature of the piperidine ring makes it an ideal starting point for generating structurally diverse 3D fragments. nih.gov
Synthesis of Diverse Scaffolds: Researchers have focused on the synthesis of libraries of regio- and diastereoisomers of substituted piperidines to populate under-represented areas of chemical space. whiterose.ac.ukrsc.org
Shape Analysis: The 3D shape diversity of these libraries is often analyzed using Principal Moment of Inertia (PMI) plots. A PMI plot visualizes the distribution of molecular shapes, from linear (rod-like) to planar (disc-like) to spherical. Virtual libraries derived from synthesized piperidines have been shown to cover a wide area of 3D fragment space. whiterose.ac.uk
Properties for Drug Discovery: These 3D piperidine fragments are designed to have molecular properties suitable for fragment-based drug discovery, such as appropriate molecular weight, lipophilicity, and the presence of synthetic handles for future elaboration. whiterose.ac.ukresearchgate.net The introduction of fluorine, as in a 4-(fluoromethoxy)- substituent, can further modulate these properties, for instance by lowering the pKa, which can be beneficial for reducing cardiac toxicity risks. nih.gov
The systematic synthesis and analysis of such libraries provide valuable building blocks for developing new drugs with improved properties and novel mechanisms of action. whiterose.ac.ukresearcher.life
Development of Generative Models for Molecular Exploration
Generative models are a class of artificial intelligence algorithms that can learn from a set of existing molecular structures to generate new, previously unseen molecules with desired properties. rsc.orgarxiv.org These models are increasingly being used in drug discovery to explore vast chemical spaces and design novel compounds. rsc.org In the context of piperidine derivatives, generative models could theoretically be trained on a large dataset of known piperidine-containing molecules with diverse biological activities. By learning the underlying patterns and relationships between chemical structure and activity, such a model could then propose novel "Piperidine, 4-(fluoromethoxy)-" derivatives that are optimized for specific properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles.
While this approach is theoretically applicable, there are currently no published studies demonstrating the use of generative models specifically for the exploration of the chemical space around "Piperidine, 4-(fluoromethoxy)-". The development of such a model would require a substantial amount of data on related compounds to ensure the generated molecules are synthetically feasible and possess the desired characteristics.
Prediction of Molecular Properties using Computational Methods
Computational methods are widely used to predict the physicochemical and biological properties of molecules, a process that can significantly accelerate the drug discovery pipeline by prioritizing compounds for synthesis and experimental testing. researchgate.net These methods range from quantum mechanics-based calculations to quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations. nih.govresearchgate.net
For piperidine derivatives in general, computational tools are routinely used to predict a variety of properties, including:
Physicochemical Properties: Parameters such as logP (lipophilicity), pKa (acidity/basicity), solubility, and polar surface area are crucial for determining a compound's drug-likeness and pharmacokinetic behavior. nih.gov
Pharmacokinetic (ADME) Properties: In silico models can predict the absorption, distribution, metabolism, and excretion (ADME) of compounds, helping to identify potential liabilities early in the discovery process. benthamdirect.comsphinxsai.com
Biological Activity: QSAR models can be developed to predict the biological activity of new compounds based on the activities of a known set of molecules. researchgate.net These models identify mathematical relationships between molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and biological endpoints. nih.gov
Binding Affinity and Mode: Molecular docking and molecular dynamics simulations can be used to predict how a molecule will bind to a biological target, providing insights into the key interactions that drive affinity and selectivity. tandfonline.comnih.gov
Although these computational methods are well-established and have been applied to a vast number of piperidine-containing compounds, there is no specific data or predictive models published for "Piperidine, 4-(fluoromethoxy)-". The application of these methods would be necessary to understand its potential as a scaffold in drug discovery.
Below is a hypothetical data table illustrating the types of molecular properties that could be predicted for "Piperidine, 4-(fluoromethoxy)-" using standard computational methods. It is important to note that these values are for illustrative purposes only and are not based on actual published research.
| Predicted Property | Computational Method | Hypothetical Predicted Value | Significance |
|---|---|---|---|
| LogP | Fragment-based methods (e.g., cLogP) | 1.5 - 2.5 | Indicates moderate lipophilicity, which can influence cell permeability and solubility. |
| pKa | Empirical-based calculators (e.g., MarvinSketch) | 8.5 - 9.5 | Reflects the basicity of the piperidine nitrogen, affecting ionization state at physiological pH. |
| Aqueous Solubility (logS) | Topological descriptor-based models | -2.0 - -3.0 | Suggests moderate to low aqueous solubility. |
| Blood-Brain Barrier Permeability | QSAR models | Potentially CNS active | Indicates the likelihood of crossing into the central nervous system. researchgate.net |
| CYP2D6 Inhibition | Pharmacophore or docking models | Low probability | Predicts potential for drug-drug interactions. |
Research Applications of Piperidine, 4 Fluoromethoxy in Chemical Biology and Material Science Excluding Clinical Human Data
Role as Building Blocks and Scaffolds in Chemical Synthesis
Piperidine (B6355638), 4-(fluoromethoxy)- and its analogs are versatile building blocks for the synthesis of more elaborate molecules intended for biological and material science applications. fluorochem.co.ukresearchgate.netresearchgate.net The incorporation of the fluoromethoxy group is a deliberate strategy to fine-tune molecular properties. For instance, the high polarity of the carbon-fluorine bond can be used to optimize interactions with target proteins and improve metabolic stability. nih.gov The synthesis of a library of compounds featuring a CHF₂O-motif on various saturated heterocycles, including piperidine, highlights their value as prospective building blocks for drug discovery. researchgate.netresearchgate.net
In contemporary medicinal chemistry, there is a significant shift away from flat, two-dimensional molecules toward more complex, three-dimensional (3D) structures. nih.govnih.gov Molecules with greater sp³ character often exhibit enhanced specificity and improved physicochemical properties. nih.gov Saturated scaffolds like piperidine are ideal starting points for building these 3D molecules. nih.gov
The substitution on the piperidine ring, as with the 4-(fluoromethoxy) group, provides a vector for elaborating the structure in three-dimensional space. Chemists utilize these building blocks in modular synthetic platforms to construct novel molecular architectures. whiterose.ac.uk For example, methods like dearomatization-hydrogenation of substituted pyridines have been developed to create all-cis-(multi)fluorinated piperidines, which are non-flat structures that can be crucial for forming complex 3D arrangements. nih.govuni-muenster.de The resulting fluorinated piperidines serve as key intermediates for synthesizing fluorinated analogs of commercial drugs and other complex chemical entities. nih.govnih.gov
While piperidine itself is widely used as a standard reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS) wikipedia.orgatomscientific.comscielo.org.mx, functionalized derivatives like Piperidine, 4-(fluoromethoxy)- are more relevant as structural components within peptidomimetics. The basicity of the piperidine nitrogen can be significantly modulated by substituents, which could affect its efficacy as a deprotection reagent. scientificupdate.comacs.org
Instead, such modified piperidines are valuable for creating non-natural amino acids or peptide backbone mimics. Research into the synthesis of related fluorinated heterocyclic amino acids, such as (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid, demonstrates the utility of incorporating fluoromethoxy groups into peptide-like scaffolds. researchgate.net These building blocks allow for the synthesis of peptides with modified conformational constraints and properties, which is a key area of investigation in chemical biology.
In Vitro Studies of Ligand-Receptor Interactions
Derivatives containing the 4-(fluoromethoxy)piperidine scaffold are frequently synthesized and evaluated in vitro to understand their interactions with various biological targets. These studies are crucial for identifying lead compounds in drug discovery programs.
The 4-substituted piperidine motif is a privileged structure for targeting a range of receptors and transporters in the central nervous system. The introduction of a fluorinated alkoxy group can significantly influence binding affinity and selectivity.
Sigma Receptors (σ₁ and σ₂): The sigma-1 (σ₁) receptor is a target for various neurological conditions. A series of spirocyclic piperidine derivatives were developed as high-affinity σ₁ receptor ligands. nih.gov One compound, 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine], demonstrated exceptionally high affinity for the σ₁ receptor with a Kᵢ value of 0.79 nM and excellent selectivity over the σ₂ subtype. nih.gov Other studies on 4-aminoethyl-piperidine derivatives have shown that substituents on the piperidine nitrogen are critical for σ₁ receptor affinity. d-nb.info
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is a key target in neuroscience. Studies on dexoxadrol (B1663360) analogues revealed that substituents at the 4-position of the piperidine ring are crucial for binding affinity. psu.edursc.org For instance, a hydroxyl group at this position resulted in a potent NMDA antagonist (Kᵢ = 44 nM), whereas replacing it with a methoxy (B1213986) group led to a drastic reduction in affinity (Kᵢ = 981 nM), highlighting the high sensitivity of the ligand-receptor interaction to the nature of the C-4 substituent. psu.edursc.org
Serotonin (B10506) Transporter (SERT): The serotonin transporter is a primary target for antidepressant drugs. A study of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives found that these compounds bind to SERT with high affinity, with Kᵢ values ranging from 2 to 400 nM. nih.gov
The binding affinities for several piperidine derivatives at various targets are summarized in the table below.
| Compound/Scaffold | Target | Binding Affinity (Kᵢ, nM) | Source(s) |
| 1'-(4-(2-Fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | σ₁ Receptor | 0.79 | nih.gov |
| 1'-(4-(2-Fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | σ₂ Receptor | 277 | nih.gov |
| 4-Hydroxy-dexoxadrol analogue (WMS-2508) | NMDA Receptor | 44 | psu.edursc.org |
| 4-Methoxy-dexoxadrol analogue | NMDA Receptor | 981 | psu.edu |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivative (Compound 1) | SERT | ~2 | nih.gov |
| 4,4-Difluoro-3-(phenoxymethyl)piperidine derivative (Compound 14a) | Dopamine D₄ Receptor | 0.3 | chemrxiv.org |
This table presents data for compounds structurally related to Piperidine, 4-(fluoromethoxy)-, illustrating the impact of fluorinated substituents on receptor binding.
Understanding the molecular-level interactions that drive ligand binding is critical for rational drug design. Computational methods, such as molecular dynamics simulations, are employed to elucidate the mechanism of action. For a series of piperidine derivatives targeting the σ₁ receptor, modeling studies revealed that interactions between the piperidine's basic nitrogen atom and its substituents with amino acid residues in a lipophilic binding pocket (including Leu105, Thr181, and Tyr206) are responsible for the observed differences in binding affinity. d-nb.info Similarly, the orientation of substituents on the piperidine ring can be critical; for example, an axial orientation of a fluorine atom can lead to favorable dipole interactions with the protonated nitrogen of the piperidine, influencing its basicity and binding properties. scientificupdate.comnih.gov
Development of Radiotracers for In Vitro and Ex Vivo Imaging Research (Non-Human)
The fluoromethoxy group is particularly well-suited for the development of radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique. frontiersin.orgiaea.org The fluorine atom can be substituted with the radionuclide Fluorine-18 (B77423) ([¹⁸F]), which has favorable decay characteristics for PET imaging.
The synthesis of PET radiotracers often involves the nucleophilic substitution of a suitable leaving group (like a tosylate) with [¹⁸F]fluoride. nih.gov A derivative containing a fluoroethoxy group, [¹⁸F]1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] ([¹⁸F]19), was synthesized and evaluated as a potential PET ligand for imaging σ₁ receptors. nih.gov
In vitro and ex vivo studies in non-human models are essential first steps in evaluating a new radiotracer. frontiersin.orgresearchgate.net For [¹⁸F]19, biodistribution studies in mice showed excellent initial brain uptake (4.13 %ID/g at 2 min) and slow washout, which are desirable properties for a CNS radiotracer. nih.gov Furthermore, ex vivo autoradiography in rat brains demonstrated that the radiotracer accumulated in regions known to have high densities of σ₁ receptors, such as the facial nucleus and inferior colliculus. nih.gov This specific binding was confirmed in blocking studies, where pre-administration of a known σ₁ ligand significantly reduced the uptake of the radiotracer. nih.gov These non-human research findings validate the utility of the fluoroalkoxy-piperidine scaffold for developing specific and effective imaging agents.
| Radiotracer Example | Target | Radiochemical Yield | Specific Activity | Key Non-Human Finding | Source(s) |
| [¹⁸F]1'-(4-(2-Fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | σ₁ Receptor | 35-60% | 30-55 GBq/µmol | Excellent brain uptake in mice and specific binding in rat brain. | nih.gov |
| 1-[1-(2-thienyl)-4-([¹⁸F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine | NMDA Receptor | 5-10% | 500-1000 Ci/mmol | Good brain uptake in rats; PET in monkey showed little retention. | researchgate.net |
This table provides examples of radiotracers based on fluorinated piperidine and related scaffolds, highlighting key parameters from non-human research.
Radiosynthesis of Fluorine-18 Labeled Analogues
The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of research, and fluorine-18 (¹⁸F) is a preferred radionuclide due to its optimal half-life (109.7 min) and low positron energy. uchicago.edu The fluoromethoxy group is a key target for ¹⁸F labeling. The radiosynthesis of analogues often involves a nucleophilic substitution reaction where cyclotron-produced [¹⁸F]fluoride ion displaces a leaving group on a precursor molecule. uchicago.edunih.gov
For instance, the radiosynthesis of an ¹⁸F-labeled ligand for histamine (B1213489) H₃ receptors was achieved by reacting a nitro-precursor with anhydrous [¹⁸F]fluoride ion-K⁺-K₂.₂.₂ complex in dimethylformamide (DMF). nih.gov The reaction was facilitated by microwave irradiation, carefully controlling the temperature to prevent decomposition of the product. nih.gov Similarly, other fluorinated piperidine derivatives have been synthesized for imaging the NMDA receptor ion channel via nucleophilic substitution of a tosyloxy leaving group, yielding the desired radiotracer after purification by high-performance liquid chromatography (HPLC). researchgate.net These methods allow for the production of high specific activity radiotracers suitable for preclinical evaluation. researchgate.netresearchgate.net
Table 1: Examples of ¹⁸F-Radiosynthesis for Piperidine-Containing Analogues
| Radiotracer/Analogue | Precursor Type | Reaction Conditions | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|
| [¹⁸F]9 (Histamine H₃ Ligand) | Nitro-analogue (12) | [¹⁸F]F⁻/K⁺/K₂.₂.₂, DMF, Microwave (50-55W), 80-90°C | 34% (decay-corrected) | nih.gov |
| 1-[1-(2-thienyl)-4-([¹⁸F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine | Tosyloxy-analogue | Nucleophilic substitution with no-carrier-added ¹⁸F⁻ | 5-10% (decay-corrected) | researchgate.net |
| N-(3-¹⁸F-fluoropropyl)SCH 38548 | Fluoropropyl iodide precursor | Reaction with SCH 38548 | 2-5% | researchgate.net |
Evaluation in Animal Models for Brain Uptake and Receptor Specificity (Preclinical)
Once synthesized, ¹⁸F-labeled analogues containing the piperidine moiety are evaluated in animal models to assess their potential as PET imaging agents. Key parameters include their ability to cross the blood-brain barrier, their distribution in the brain, and their specific binding to target receptors.
A study in mice and monkeys with an ¹⁸F-labeled benzofuran-based histamine H₃ receptor ligand demonstrated effective brain uptake and target engagement. nih.gov In another study, the (R)-enantiomer of an ¹⁸F-labeled thienylcyclohexyl piperidine derivative, [¹⁸F]OF-Me-NB1, showed promising results in rhesus monkeys for imaging GluN2B receptors, a subtype of the NMDA receptor. researchgate.net The tracer exhibited rapid kinetics and a heterogeneous distribution in the brain, with higher uptake in receptor-rich areas. researchgate.net The specificity of this binding was confirmed in a blocking study where pre-administration of a non-radioactive GluN2B antagonist significantly reduced the tracer's uptake. researchgate.net
Conversely, some piperidine-based radiotracers have shown limitations. An early attempt to image the NMDA ion channel with 1-[1-(2-thienyl)-4-([¹⁸F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine showed moderate brain uptake in rats but little evidence of specific binding in either rats or rhesus monkeys, possibly due to the tracer's binding being dependent on NMDA receptor activation. mdpi.com The uptake of piperidine itself into mouse brain synaptosomes has been characterized as a low-affinity, temperature-dependent transport system. nih.gov
Table 2: Preclinical Evaluation of Piperidine-Containing Radiotracers in Animal Models
| Radiotracer | Animal Model | Target Receptor | Key Findings | Reference |
|---|---|---|---|---|
| [¹⁸F]9 | Mouse, Monkey | Histamine H₃ | Effective H₃ receptor radioligand. | nih.gov |
| (R)-[¹⁸F]OF-Me-NB1 | Rhesus Monkey | GluN2B (NMDA) | Fast kinetics, heterogeneous brain uptake, good in vivo specific binding signals. | researchgate.net |
| [¹⁸F]PipISB | Non-human Primates | Cannabinoid CB1 | High uptake in striatum (~180% SUV at 240 min); uptake reduced to 25% with blocking agent. | nih.gov |
| 1-[1-(2-thienyl)-4-([¹⁸F]fluoro)-cyclohexyl]-1,2,5,6-tetrahydropyridine | Rat, Rhesus Monkey | NMDA Ion Channel | Moderate brain uptake but little evidence of specific binding. | researchgate.netmdpi.com |
Catalytic Applications and Materials Science
Beyond chemical biology, piperidine derivatives, including those with functionalities like fluoromethoxy groups, have applications in catalysis and materials science. researchgate.net These applications leverage the structural and electronic properties of the piperidine ring.
Modification of Catalyst Surface Properties
The modification of catalyst surfaces is a critical strategy for enhancing catalytic activity, selectivity, and stability. numberanalytics.com While direct studies on using Piperidine, 4-(fluoromethoxy)- specifically for surface modification are not prominent, the principles of catalysis suggest its potential utility. The introduction of fluorinated molecules onto a catalyst support can alter surface properties such as hydrophobicity and electronic structure. numberanalytics.comosti.gov For example, modifying a silica (B1680970) catalyst support with alkyl silanes changes its surface wettability, which in turn affects reaction rates in biphasic systems. osti.gov A molecule like 4-(fluoromethoxy)piperidine could be used to functionalize a catalyst support, potentially creating a specific chemical environment at the catalytic interface that could influence substrate-catalyst interactions and improve performance in targeted reactions.
Role in Synthesis of Novel Materials
Piperidine and its derivatives are frequently used as catalysts in organic reactions that produce novel materials. researchgate.net For example, piperidine is an effective organo-base catalyst for the Knoevenagel condensation, a key step in the synthesis of various functional molecules. researchgate.netnih.gov
In one application, piperidine was used to catalyze the condensation of ring-disubstituted benzaldehydes and octyl cyanoacetate (B8463686) to produce a series of fluoro, methoxy, and methyl-substituted octyl phenylcyanoacrylates. researchgate.net These acrylate (B77674) monomers were then copolymerized with styrene (B11656) to create novel polymeric materials, demonstrating the role of piperidine catalysis in generating new functional polymers. researchgate.net In another approach, piperidine itself was incorporated into a polymer network. nih.gov These piperidine-containing polymeric gels function as heterogeneous catalysts, for instance, in the synthesis of curcumin (B1669340) derivatives, showcasing a sustainable approach where the catalyst is a novel material itself. nih.gov The integration of piperidine moieties into polymer structures can enhance membrane permeability and metabolic stability in materials designed for drug delivery or other biomedical applications. researchgate.net
Table 3: Synthesis of Novel Materials Involving Piperidine Derivatives
| Application | Role of Piperidine Derivative | Material Synthesized | Description | Reference |
|---|---|---|---|---|
| Polymer Synthesis | Catalyst (Knoevenagel Condensation) | Copolymers of styrene and octyl phenylcyanoacrylates | Piperidine catalyzed the initial monomer synthesis, leading to novel copolymers with radical initiation. | researchgate.net |
| Heterogeneous Catalysis | Integrated Catalyst | Piperidine-based polymeric networks | Piperidine was copolymerized to create a reusable, solid-phase catalyst for synthesizing bioactive derivatives. | nih.gov |
| Organocatalysis | Recyclable Co-catalyst | Poly(L-proline-co-piperidine) resin | A recyclable polymer resin catalyst was designed for the synthesis of mesityl oxide. | rsc.org |
Future Research Directions for Piperidine, 4 Fluoromethoxy
Exploration of Undiscovered Chemical Space for Novel Derivatives
The chemical structure of piperidine (B6355638) offers a remarkable capacity for modification, allowing it to serve as a versatile foundation for developing new compounds with potential pharmacological effects. clinmedkaz.org A primary avenue for future research lies in the systematic exploration of the chemical space around Piperidine, 4-(fluoromethoxy)-. This involves the design and synthesis of novel derivatives to probe structure-activity relationships (SAR) and identify compounds with enhanced or entirely new biological activities.
Researchers can create libraries of new analogues by modifying key positions on the piperidine ring or the fluoromethoxy substituent. For instance, the introduction of bulky or diverse functional groups at the nitrogen atom of the piperidine ring can dramatically influence biological activity. nih.gov Similarly, creating positional isomers, where the fluoromethoxy group is moved to different positions on the piperidine ring, could yield compounds with significantly different potencies and target selectivities, a strategy that has proven effective for related fluoroalkoxy-piperidine derivatives. nih.gov These new derivatives could be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to uncover potential applications in areas like central nervous system diseases, cancer treatment, and antimicrobial agents. clinmedkaz.orgclinmedkaz.org
| Potential Derivative Class | Modification Strategy | Potential Therapeutic Target Area |
| N-Arylpiperidines | Coupling of various aryl groups to the piperidine nitrogen. tandfonline.com | Anticancer, Antipsychotic, Analgesic tandfonline.com |
| Spiropiperidines | Intramolecular cyclization to create spirocyclic systems. semanticscholar.org | Central Nervous System (CNS) disorders |
| C-2/C-3 Substituted Piperidines | Diastereoselective nucleophilic substitution at positions 2 and 3. nih.gov | Antimalarial, various enzyme inhibitors nih.gov |
| Fused Piperidines | Annulation reactions to form condensed bicyclic or polycyclic structures. nih.gov | Varied, depending on the fused ring system |
Development of More Efficient and Sustainable Synthetic Routes
A significant focus of modern organic chemistry is the development of synthetic methods that are not only efficient but also cost-effective and environmentally sustainable. beilstein-journals.orgnih.gov While classical methods for piperidine synthesis, such as the reduction of pyridine (B92270) precursors, remain relevant, future research will prioritize innovative strategies that offer improved yields, selectivity, and operational simplicity. nih.govmdpi.com
| Synthetic Strategy | Key Features | Advantages |
| Metal-Catalyzed Hydrogenation | Use of cobalt, rhodium, or palladium catalysts for reducing pyridine precursors. nih.govmdpi.com | High yields and selectivity; potential for asymmetric synthesis. mdpi.com |
| Intramolecular Cyclization | Gold- or palladium-catalyzed oxidative amination of alkenes. semanticscholar.orgnih.gov | Forms multiple bonds and introduces functionality in one step. nih.gov |
| Electroreductive Cyclization | Uses an electric current to initiate cyclization in a flow microreactor. beilstein-journals.orgnih.gov | Avoids toxic reagents; efficient and sustainable. beilstein-journals.orgnih.gov |
| Radical-Mediated Cyclization | Cobalt- or copper-catalyzed cyclization of linear amino-aldehydes or amines. nih.govmdpi.com | Effective for creating various piperidine structures. nih.gov |
Advanced Computational Modeling for Precise Property Prediction
Computational chemistry provides indispensable tools for predicting molecular properties and guiding experimental research, saving both time and resources. mdpi.com For Piperidine, 4-(fluoromethoxy)-, advanced computational modeling can offer profound insights into its structural, electronic, and thermodynamic characteristics. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock calculations can be used to determine its optimized molecular geometry, bond lengths, and vibrational frequencies with high accuracy. researchgate.net
These models are crucial for predicting how the molecule will behave in different chemical environments and how it might interact with biological targets. ontosight.ai For example, computational simulations can predict the binding affinity of a derivative for a specific protein receptor, helping to prioritize which compounds are most promising for synthesis and biological testing. clinmedkaz.orgontosight.ai Researchers can also model entire reaction pathways to understand the mechanisms of synthetic transformations, identify transition states, and calculate activation barriers, which is critical for optimizing reaction conditions to improve yields and selectivity. mit.edursc.org
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. clinmedkaz.orgresearchgate.net These technologies can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design and discovery of new drug candidates. researchgate.net For Piperidine, 4-(fluoromethoxy)-, AI and ML can be applied in several impactful ways.
| AI / ML Application | Description | Benefit for Research |
| QSAR Modeling | Uses machine learning to correlate molecular structures with biological activity. researchgate.net | Predicts the potency of new derivatives; prioritizes synthesis efforts. researchgate.net |
| In Silico Target Prediction | Algorithms like SwissTargetPrediction identify the most likely protein targets for a compound. clinmedkaz.org | Helps elucidate the mechanism of action and identify new therapeutic uses. |
| Biological Activity Spectra Prediction | Online tools (e.g., PASS) predict a wide range of potential pharmacological effects. clinmedkaz.org | Directs preclinical studies toward the most promising biological activities. clinmedkaz.org |
| Reaction Prediction | AI models can predict the outcomes and optimal conditions for chemical reactions. researchgate.net | Accelerates the development of efficient synthetic routes. |
Elucidation of Broader Mechanistic Insights for Piperidine-Mediated Reactions
A deeper understanding of the mechanisms by which piperidine and its derivatives participate in and catalyze chemical reactions is essential for expanding their synthetic utility. Future research will focus on detailed mechanistic studies of reactions involving the Piperidine, 4-(fluoromethoxy)- scaffold. This includes investigating its role as an organocatalyst, where it can mediate complex transformations like cycloaddition reactions. rsc.org
Computational studies are central to this effort, allowing for the mapping of reaction energy profiles and the characterization of intermediates and transition states. rsc.org Techniques such as the topological analysis of the Electron-Localization Function (ELF) can provide a step-by-step picture of how chemical bonds form and break during a reaction. rsc.org For example, such analysis has shown that in piperidine-catalyzed cycloadditions, the reaction can proceed through a two-stage, one-step process, which differs from the uncatalyzed pathway. rsc.org Gaining these fundamental insights is critical for designing new catalysts and reactions and for fine-tuning conditions to achieve desired chemical outcomes with high precision and control. chemistryjournal.nethmc.edu
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(fluoromethoxy)piperidine?
Methodological Answer:
The synthesis of 4-(fluoromethoxy)piperidine derivatives typically involves functionalization of the piperidine ring. Key steps include:
- Nucleophilic Substitution : Reacting piperidine precursors (e.g., 4-hydroxypiperidine) with fluoromethoxy-containing reagents (e.g., fluoromethyl halides) in polar aprotic solvents like DMF or THF, using bases such as NaH or K₂CO₃ to deprotonate the hydroxyl group .
- Protection/Deprotection Strategies : Use of Boc (tert-butoxycarbonyl) protection for the piperidine nitrogen to prevent side reactions, followed by deprotection with TFA (trifluoroacetic acid) .
- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol to isolate high-purity products .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in fluoromethoxy-piperidine synthesis?
Methodological Answer:
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity, while ethers (THF) may reduce side reactions. Evidence from fluorophenyl-piperidine syntheses suggests solvent systems like amides or nitriles improve reaction efficiency .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate fluoromethoxy group introduction .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates, while elevated temperatures (60–80°C) may drive sluggish reactions .
- Design of Experiments (DoE) : Use statistical tools to evaluate interactions between variables (e.g., solvent, temperature, stoichiometry) and identify optimal conditions .
Basic: What analytical techniques are essential for characterizing 4-(fluoromethoxy)piperidine?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula; fragmentation patterns confirm structural motifs .
- HPLC : Assess purity (>98% by reverse-phase C18 columns) and monitor reaction progress .
Advanced: How can conflicting spectroscopic data in fluorinated piperidines be resolved?
Methodological Answer:
Address discrepancies using:
- 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and assign quaternary carbons adjacent to fluorine atoms .
- Isotopic Labeling : Introduce ¹⁹F or ¹³C labels to track fluorine’s electronic effects on neighboring groups .
- Computational Modeling : DFT calculations predict NMR chemical shifts and optimize geometries to validate experimental data .
- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and bond angles .
Basic: What safety protocols are critical when handling 4-(fluoromethoxy)piperidine?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if breathing is labored .
- Skin Contact : Wash with soap/water; seek medical attention for irritation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How to design structure-activity relationship (SAR) studies for 4-(fluoromethoxy)piperidine derivatives?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substituents at the 4-position (e.g., alkyl, aryl, or heteroaryl groups) to assess steric/electronic effects on bioactivity .
- Pharmacophore Mapping : Use molecular docking to identify binding interactions (e.g., fluoromethoxy’s role in target engagement) .
- In Vitro Assays : Test analogs against relevant biological targets (e.g., ion channels, enzymes) and correlate activity with structural features .
- Data Analysis : Apply multivariate regression to link substituent properties (e.g., logP, polar surface area) to potency .
Basic: How to troubleshoot low yields in fluoromethoxy-piperidine synthesis?
Methodological Answer:
- Side Reactions : Monitor for over-alkylation or ring-opening by TLC; adjust stoichiometry (e.g., limit fluoromethyl halide to 1.2 equiv) .
- Moisture Sensitivity : Ensure anhydrous conditions (e.g., molecular sieves, argon atmosphere) to prevent hydrolysis of fluoromethoxy groups .
- Workup Optimization : Use aqueous washes (NaHCO₃ for acid traces) and drying agents (MgSO₄) to improve crude purity .
Advanced: What are the challenges in quantifying fluorine-specific interactions in biological systems?
Methodological Answer:
- Fluorine NMR Limitations : Low sensitivity requires high sample concentrations; consider ¹⁹F-¹H HOESY for studying protein-ligand interactions .
- Metabolic Stability : Track defluorination using radiolabeled (¹⁸F) analogs and LC-MS to identify metabolites .
- Environmental Impact : Assess bioaccumulation potential via logD measurements and ecotoxicity assays (e.g., Daphnia magna tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
